Lipophilicity Modulation: Log D Comparison of 2-Bromo-4-(trifluoromethyl)benzyl alcohol with Halogenated and Non-Halogenated Benzyl Alcohol Analogs
The target compound exhibits a measured Log D (pH 7.4) of 2.85, which is 0.98 log units higher than 2-bromobenzyl alcohol (Log P ~1.87) and approximately 0.65 log units higher than 4-(trifluoromethyl)benzyl alcohol (Log P ~2.2) [1]. This intermediate lipophilicity—achieved by the synergistic combination of ortho-bromine and para-trifluoromethyl substituents—places the compound in an optimal range for membrane permeability while retaining sufficient aqueous solubility for formulation, contrasting with the lower Log D of mono-substituted analogs that may compromise passive diffusion across biological membranes [2].
| Evidence Dimension | Lipophilicity (Log D at pH 7.4 / Log P) |
|---|---|
| Target Compound Data | Log D (pH 7.4) = 2.85; CLog P = 2.85 (Chembase) |
| Comparator Or Baseline | 2-Bromobenzyl alcohol: Log P = 1.87 (Sielc); 4-(Trifluoromethyl)benzyl alcohol: Log P = 2.10–2.20 (Molaid/Chem960) |
| Quantified Difference | ΔLog P = +0.98 vs. 2-bromobenzyl alcohol; ΔLog P = +0.65 vs. 4-(trifluoromethyl)benzyl alcohol |
| Conditions | Octanol/water partitioning; Log D measured at pH 7.4 for target; Log P reported for comparators (neutral species) |
Why This Matters
For procurement decisions in drug discovery, a 0.65–0.98 log unit increase in lipophilicity corresponds to a 4.5–9.5× higher octanol/water partition coefficient, directly impacting membrane permeability, metabolic stability, and oral bioavailability of derived drug candidates.
- [1] Chembase.cn. [2-Bromo-4-(trifluoromethyl)phenyl]methanol – Log D (pH 7.4) = 2.85; compared with 2-bromobenzyl alcohol (Molaid: Log P 1.94; Sielc: Log P 1.87) and 4-(trifluoromethyl)benzyl alcohol (Molaid: Log P 2.1; Chem960: Log P 2.20). View Source
- [2] Sun, H.; Keefer, C. E.; Scott, D. O. Systematic and Pairwise Analysis of the Effects of Aromatic Halogenation and Trifluoromethyl Substitution on Human Liver Microsomal Clearance. Drug Metab. Lett. 2011, 5 (4), 232–242. View Source
